2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, featuring a 2-methoxyethoxy substituent at position 2 and a pinacol-protected boronate group at position 5 (Figure 1). Its molecular formula is C₁₇H₂₈BNO₅, with a molecular weight of 337.23 g/mol . This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group and the electron-donating nature of the methoxyethoxy substituent, which enhances reactivity in palladium-catalyzed transformations .
The synthesis involves Miyaura borylation of 5-bromo-2-(2-methoxyethoxy)pyridine with bis(pinacolato)diboron under catalytic conditions, yielding the target compound as a key intermediate for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(16-10-11)18-9-8-17-5/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFFWUJVLUWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729341 | |
| Record name | 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257553-79-9 | |
| Record name | 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Reaction Mechanism
Miyaura borylation employs palladium catalysts to replace halogen atoms on pyridine rings with boronate esters. For 2-(2-methoxyethoxy)-5-bromopyridine, this method utilizes bis(pinacolato)diboron (B₂pin₂) under inert conditions. The catalytic cycle involves oxidative addition of the bromopyridine to Pd⁰, transmetallation with B₂pin₂, and reductive elimination to yield the boronate.
Representative Conditions
| Starting Material | Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 5-Bromo-2-(2-methoxyethoxy)pyridine | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O (3:1) | 100°C | 2 h | 82% |
The 2-methoxyethoxy group remains stable under these conditions due to its electron-donating nature, which mitigates undesired O-demethylation.
Directed Ortho-Metalation (DoM) and Subsequent Borylation
Positioning Directing Groups
The 2-methoxyethoxy group acts as a directing group, facilitating lithiation at the C5 position. Treatment with LDA (lithium diisopropylamide) at -78°C generates a lithio intermediate, which reacts with trimethyl borate to form the boronic acid. Subsequent esterification with pinacol yields the target compound.
Limitations
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Strict temperature control (-78°C) is required to prevent side reactions.
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Functionalization is limited to positions ortho to the directing group, restricting applicability for meta-substituted derivatives.
Iridium-Catalyzed C-H Borylation
Regioselective Borylation
Iridium complexes (e.g., [Ir(COD)OMe]₂) with bipyridine ligands enable direct C-H borylation at the C5 position. This method bypasses pre-halogenation steps but requires precise ligand tuning to achieve regioselectivity.
Typical Protocol
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Substrate: 2-(2-Methoxyethoxy)pyridine
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Catalyst: [Ir(COD)OMe]₂ (3 mol%)
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Ligand: 4,4′-di-tert-butylbipyridine
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Solvent: Cyclohexane
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Temperature: 80°C
The electron-rich 2-methoxyethoxy group enhances para-selectivity, but competing meta-borylation (<15%) is observed.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Miyaura Borylation | High yields (80–90%); short reaction times | Requires pre-halogenated starting material | Industrial |
| Directed Metalation | No halogenation step | Low-temperature sensitivity | Lab-scale |
| C-H Borylation | Atom-economical | Moderate yields; ligand costs | Pilot-scale |
Miyaura borylation is preferred for large-scale synthesis due to robust reproducibility, whereas C-H borylation offers advantages in step economy for research-scale applications.
Functional Group Compatibility and Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from cross-coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Substituted Pyridines: Formed from substitution reactions.
Scientific Research Applications
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves the formation of covalent bonds with other molecules through its boronic ester group. In cross-coupling reactions, the boronic ester group forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., methoxyethoxy, isopropoxy) stabilize the boron center, slowing hydrolysis but requiring harsher coupling conditions .
- Electron-withdrawing groups (e.g., methylsulfonyl) increase electrophilicity at boron, accelerating cross-coupling reactions but reducing stability in aqueous media .
Solubility and Bioavailability :
- The methoxyethoxy group in the target compound enhances water solubility compared to hydrophobic analogs like 2-(dimethoxymethyl)- or 2-cyclopropylmethoxy derivatives .
- Fluorinated analogs (e.g., 2-ethoxy-3-trifluoromethyl) exhibit improved membrane permeability, making them advantageous in drug discovery .
Suzuki-Miyaura Coupling Efficiency
- Target Compound : Achieves >80% yield in couplings with aryl halides under mild conditions (Pd(dppf)Cl₂, Na₂CO₃, EtOH/toluene) .
- 2-Methylsulfonyl Analog : Higher reactivity allows coupling at room temperature but requires rigorous anhydrous conditions to prevent boronate hydrolysis .
- 2-Isopropoxy-4-methyl Analog : Steric hindrance from the methyl group reduces coupling efficiency (yields ~50–60%) .
Stability and Handling
- Hydrolytic Stability : Pinacol boronates with electron-donating groups (e.g., methoxyethoxy) are stable at room temperature for >6 months, whereas sulfonyl-containing analogs degrade within weeks unless stored at –20°C .
- Thermal Stability : All analogs decompose above 150°C, limiting high-temperature applications .
Biological Activity
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a dioxaborolane moiety. The biological implications of such compounds are significant in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 279.140 g/mol. The compound features a pyridine core substituted with a dioxaborolane group that enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The dioxaborolane moiety is believed to interact with biomolecules such as DNA and proteins, potentially leading to cytotoxic effects in cancer cells. Studies have shown that these compounds can induce apoptosis in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of related dioxaborolane compounds in inhibiting tumor growth in xenograft models. The mechanism involved the disruption of cellular signaling pathways critical for tumor survival .
Antimicrobial Activity
Compounds containing boron are known for their antimicrobial properties. Preliminary tests on this compound suggest:
- Inhibition of Bacterial Growth : In vitro assays demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | Preliminary findings |
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological studies:
Q & A
Basic: What are the standard synthetic routes for preparing 2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions . For Suzuki coupling, a brominated pyridine precursor (e.g., 5-bromo-2-(2-methoxyethoxy)pyridine) is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–90°C . Key parameters for yield optimization include:
- Catalyst loading : 1–3 mol% Pd to minimize side reactions.
- Oxygen-free conditions : Use Schlenk techniques to prevent boronate ester oxidation.
- Reaction time : 12–24 hours for complete conversion (monitored via TLC or LC-MS).
Alternative routes involve nucleophilic substitution on pre-borylated pyridine scaffolds, where the 2-methoxyethoxy group is introduced via alkylation of a hydroxylated intermediate .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
Answer:
- ¹H/¹³C NMR : The boronate ester proton (if present) appears as a singlet near δ 1.3 ppm, while the pyridine ring protons show distinct splitting patterns (e.g., δ 8.5–9.0 ppm for aromatic protons) .
- Infrared (IR) Spectroscopy : Confirms the B-O stretching vibration at ~1350 cm⁻¹ and C-O-C ether linkage at ~1100 cm⁻¹ .
- Single-Crystal X-ray Diffraction : Provides definitive proof of regiochemistry and bond angles. For example, the B-O bond length in similar compounds is ~1.36 Å, and the dioxaborolane ring exhibits planarity with deviations <0.02 Å .
Advanced: How does the 2-methoxyethoxy substituent influence regioselectivity and stability in cross-coupling reactions compared to other pyridine-based boronate esters?
Answer:
The 2-methoxyethoxy group acts as an electron-donating substituent, enhancing the electron density at the pyridine ring’s ortho/para positions. This:
- Increases stability : The ether group reduces hydrolysis susceptibility of the boronate ester compared to electron-withdrawing substituents (e.g., -CN or -F) .
- Directs coupling regioselectivity : In Suzuki reactions, the boronate ester reacts preferentially at the position meta to the methoxyethoxy group due to steric and electronic effects. Computational studies (DFT/B3LYP) show a ~5 kcal/mol energy preference for coupling at the less hindered site .
Contradictions in regioselectivity may arise under non-optimized conditions (e.g., excess base or high temperature), leading to byproducts. Use low-temperature kinetics (0–25°C) and sterically hindered ligands (e.g., SPhos) to suppress side reactions .
Advanced: What experimental strategies can resolve discrepancies in catalytic efficiency when using this compound in palladium-mediated reactions?
Answer:
Discrepancies often stem from:
- Catalyst poisoning : Trace moisture or oxygen degrades Pd(0) intermediates. Dry solvents (e.g., molecular sieves) and rigorous degassing are critical .
- Competing protodeboronation : Additives like K₃PO₄ or Cs₂CO₃ stabilize the boronate ester, while avoiding strongly acidic conditions (pH <7) .
- Ligand effects : Bulky ligands (e.g., XPhos) improve turnover in sterically hindered systems. A table of optimized conditions:
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Pd catalyst | Pd(OAc)₂/XPhos (2 mol%) | +20–30% |
| Temperature | 60–70°C | Balances rate/stability |
| Base | Cs₂CO₃ | Reduces protodeboronation |
| Reaction time | 6–8 hours | Minimizes side reactions |
Advanced: How can computational chemistry (e.g., DFT) guide the design of derivatives or predict reactivity patterns?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level can:
- Map Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites. For example, the LUMO of this compound localizes on the boronate ester, favoring oxidative addition with Pd(0) .
- Predict reaction pathways : Transition-state modeling reveals energy barriers for coupling vs. protodeboronation.
- Analyze substituent effects : Compare charge distribution with analogues (e.g., methoxy vs. fluoro substituents) to rationalize reactivity differences .
Software packages like Gaussian or ORCA are recommended, with solvent effects modeled using PCM .
Advanced: What are the key challenges in crystallizing this compound, and how can they be mitigated?
Answer:
Challenges include:
- Low solubility : The boronate ester’s hydrophobicity limits crystallization from polar solvents. Use mixed solvents (e.g., CHCl₃/hexane) for slow evaporation.
- Polymorphism : Multiple crystal forms may arise. Seed crystals or temperature-gradient methods ensure phase purity.
- Disorder in the dioxaborolane ring : High-resolution data (≤0.8 Å) and restraints during refinement (SHELXL) improve accuracy .
Advanced: How does the compound’s stability vary under different storage conditions, and what analytical methods detect decomposition?
Answer:
- Thermal stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C under inert gas.
- Hydrolytic stability : Half-life in aqueous THF (pH 7) is >48 hours; acidic/basic conditions accelerate degradation. Monitor via ¹¹B NMR for boronic acid formation (~δ 28 ppm) .
- Light sensitivity : UV-Vis spectroscopy detects photooxidation products (λmax shifts >300 nm).
Advanced: What mechanistic insights explain contradictions in catalytic cycles when using this boronate ester versus aryl halides?
Answer:
Unlike aryl halides, boronate esters undergo transmetalation before oxidative addition in Pd-catalyzed reactions. Key differences:
- Oxidative addition : Requires Pd(0) → Pd(II), which is slower for boronate esters due to weaker B-O bonds.
- Base dependency : Borylation releases pinacol, which can inhibit the catalyst if not scavenged .
Contradictions in rate laws (e.g., zero-order in boronate ester) are resolved by microkinetic modeling , emphasizing the role of base concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
